2-methyl-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}butanamide
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Overview
Description
2-methyl-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}butanamide is a complex organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}butanamide typically involves the reaction of a thiadiazole derivative with a butanamide derivative. One common method involves the use of hydrazonoyl halides and thiocyanates to form the thiadiazole ring . The reaction conditions often require the presence of a base, such as triethylamine, and a solvent like ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}butanamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
2-methyl-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}butanamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-methyl-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}butanamide involves its interaction with various molecular targets. The compound can bind to enzymes and inhibit their activity, leading to the disruption of essential biochemical pathways. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 2-methyl-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}butanamide is unique due to its specific structural features and the presence of both a thiadiazole ring and a butanamide moiety. These structural elements contribute to its distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C14H17N3OS2 |
---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
2-methyl-N-[5-(phenylsulfanylmethyl)-1,3,4-thiadiazol-2-yl]butanamide |
InChI |
InChI=1S/C14H17N3OS2/c1-3-10(2)13(18)15-14-17-16-12(20-14)9-19-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3,(H,15,17,18) |
InChI Key |
DBRMEXDNBNETAX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(=O)NC1=NN=C(S1)CSC2=CC=CC=C2 |
Origin of Product |
United States |
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